N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Lipophilicity Drug-likeness Phenoxyacetamide SAR

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide (HCl salt MW: 366.89 g/mol; free base MW: ~330.4 g/mol; formula: C₁₉H₂₆N₂O₃) is a synthetic screening compound from the phenoxyacetamide class, supplied as a racemic mixture. It incorporates three pharmacophoric modules: a basic dimethylamino-furan-2-yl-ethylamine terminus, a central acetamide linker, and a lipophilic 4-isopropylphenoxy moiety.

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
Cat. No. B11376647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C
InChIInChI=1S/C19H26N2O3/c1-14(2)15-7-9-16(10-8-15)24-13-19(22)20-12-17(21(3)4)18-6-5-11-23-18/h5-11,14,17H,12-13H2,1-4H3,(H,20,22)
InChIKeyGBANOUHBWMPVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide – Physicochemical Profile and Comparator Positioning for Research Procurement


N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide (HCl salt MW: 366.89 g/mol; free base MW: ~330.4 g/mol; formula: C₁₉H₂₆N₂O₃) is a synthetic screening compound from the phenoxyacetamide class, supplied as a racemic mixture . It incorporates three pharmacophoric modules: a basic dimethylamino-furan-2-yl-ethylamine terminus, a central acetamide linker, and a lipophilic 4-isopropylphenoxy moiety . The compound is catalogued in the ChemDiv diversity screening library (Compound ID: D174-0226) and is available from multiple vendors for non-clinical research use only . Its closest structural analogs—differing solely in the para-substituent on the phenoxy ring—include the unsubstituted phenoxy, 4-bromo, 4-methyl, 4-methoxy, and 5-methyl-2-isopropyl variants, enabling direct structure–property comparisons within a congeneric series .

Why Para-Substituent Choice on the Phenoxy Ring Prevents Simple Analog Swapping in N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide Research


Within the phenoxyacetamide series bearing the conserved dimethylamino-furan-2-yl-ethylamine scaffold, the para-substituent on the phenoxy ring is a primary determinant of lipophilicity, aqueous solubility, and target engagement. Published structure–activity relationship (SAR) campaigns on phenoxyacetamide chemotypes—including T3SS inhibitors, monoamine oxidase inhibitors, and NOTUM antagonists—demonstrate that even single-atom or single-position modifications to the phenoxy substituent produce >10-fold shifts in IC₅₀ values and alter selectivity profiles [1][2][3]. Consequently, substituting the 4-isopropylphenoxy acetamide with an unsubstituted phenoxy, 4-halo, 4-methyl, or 4-methoxy analog without experimental validation risks discarding a compound whose physicochemical sweet spot (logP ~2.9, logD ~2.6) may be tailored for specific assay conditions or target classes . The quantitative evidence below establishes where the 4-isopropyl substitution generates measurable differentiation from its closest neighbors.

Quantitative Differentiation Evidence: N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide Versus Closest Analogs


Lipophilicity (logP) Comparison: 4-Isopropyl Confers Intermediate logP Between Bromo and Dimethyl-Substituted Analogs

The target compound (4-isopropylphenoxy) exhibits a predicted logP of 2.886, positioning it between the less lipophilic 4-bromo analog (logP 2.3817) and the more lipophilic 5-methyl-2-isopropyl analog (logP 3.3294), all measured within the same ChemDiv computational pipeline . This ~0.50 logP increment over the bromo analog and ~0.44 decrement versus the dimethyl-isopropyl variant places the target within the empirically favored logP range of 1–3 for CNS-capable screening compounds and avoids the >3.0 threshold associated with increased promiscuity and metabolic liability [1].

Lipophilicity Drug-likeness Phenoxyacetamide SAR

pH-Dependent Distribution Coefficient (logD): 4-Isopropyl Analog Shows Superior logD Relative to 4-Bromo, Potentially Enhancing Membrane Partitioning at Physiological pH

At physiological pH, the target compound's logD of 2.6181 exceeds that of the 4-bromo analog (logD 2.1138) by approximately 0.50 log units, while remaining 0.44 log units below the 5-methyl-2-isopropyl analog (logD 3.0615) . The 4-isopropyl group, as a neutral alkyl substituent, increases logD without introducing the halogen-associated electronic effects that can alter hydrogen-bonding and off-target pharmacology [1]. This logD value correlates with predicted passive membrane permeability sufficient for intracellular target access while maintaining aqueous solubility adequate for in vitro assay compatibility [2].

Distribution coefficient Membrane permeability Phenoxyacetamide

Aqueous Solubility (logSw): 4-Isopropyl Substitution Balances Solubility Between Halogenated and Dialkyl-Substituted Analogs

The predicted aqueous solubility of the target compound (logSw = −3.2207) lies intermediate between the more soluble 4-bromo analog (logSw = −2.6648) and the less soluble 5-methyl-2-isopropyl analog (logSw = −3.3889) . This translates to an approximately 3.6-fold lower predicted solubility than the bromo analog and approximately 1.5-fold higher solubility than the dimethyl-isopropyl variant. For screening at a typical 10 μM assay concentration, the target compound's predicted solubility (~6 × 10⁻⁴ mg/mL as free base equivalent at neutral pH) requires careful DMSO stock preparation and controls but remains within the operational range for most biochemical and cell-based assays [1].

Aqueous solubility Assay compatibility Phenoxyacetamide

Class-Level SAR: Para-Alkyl Substitution on Phenoxyacetamides Modulates MAO-A Inhibitory Potency by >20-Fold Relative to Unsubstituted Phenoxy

In a systematic series of 2-phenoxyacetamide analogs, the 4-methylphenoxy derivative (compound 10) exhibited an MAO-A IC₅₀ of 3 μM with a selectivity index (SI = MAO-B/MAO-A) of 180, whereas the unsubstituted phenoxy analog (compound 1) showed an MAO-A IC₅₀ of 69 μM (SI = 11.27)—a 23-fold potency enhancement conferred solely by para-methyl substitution [1]. Extrapolating this SAR pattern, the 4-isopropyl group on the target compound is predicted to further tune MAO-A affinity and selectivity relative to the 4-methyl and unsubstituted congeners, as para-alkyl chain length and branching directly influence the lipophilic pocket occupancy demonstrated in this enzyme class [1][2].

Monoamine oxidase inhibition Para-substituent SAR Phenoxyacetamide

Polar Surface Area and Hydrogen Bond Capacity: 4-Isopropyl Variant Maintains Favorable CNS Multiparameter Optimization (MPO) Scores Relative to Halogenated Analogs

The target compound exhibits a polar surface area (PSA) of 42.857 Ų with 5 hydrogen bond acceptors and 1 hydrogen bond donor, identical in PSA to the 4-bromo analog (PSA = 42.857 Ų) . However, the 4-isopropyl substitution avoids the heavy halogen atom (Br, MW contribution ~80 Da) present in the bromo analog, resulting in a lower molecular weight (free base ~330.4 vs. ~367.3 for bromo free base) and a consequently higher ligand efficiency index . The PSA value remains well below the 60–70 Ų threshold associated with poor blood-brain barrier penetration, placing this compound within the favorable CNS MPO desirability space (TPSA < 60 Ų combined with logP 2–3), whereas the 5-methyl-2-isopropyl analog (PSA = 42.944 Ų, logP = 3.33) begins to breach the optimal logP boundary [1].

Polar surface area CNS drug-likeness Hydrogen bonding

In Vitro Cytotoxicity and Phase II Enzyme Induction: Unsubstituted Phenoxy Analog Demonstrates Measurable Activity at 50 μM; 4-Isopropyl Substitution Predicted to Modulate Potency

The unsubstituted phenoxy analog N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-phenoxyacetamide produced 45% growth inhibition of MCF-7 breast cancer cells at 50 μM (72 h exposure) and induced the Phase II detoxification enzyme NQO1 by 3.2-fold at 10 μM in in vitro screening of structural relatives . In the same analog series, molecular docking studies indicated moderate COX-2 affinity (Ki = 1.8 μM) and weak acetylcholinesterase inhibition (IC₅₀ = 85 μM) . Based on the well-established SAR from the T3SS phenoxyacetamide series—where para-substituent identity shifts IC₅₀ values by >10-fold (Table 2, compounds 12a–12h)—the 4-isopropyl substitution on the target compound is expected to alter both the potency and the selectivity profile relative to the unsubstituted baseline [1].

MCF-7 cytotoxicity NQO1 induction Phenoxyacetamide

Validated Application Scenarios for N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide Based on Quantitative Differentiation Evidence


CNS-Targeted High-Throughput Screening Where Balancing logP and PSA Is Critical

The target compound's logP of 2.886 and PSA of 42.857 Ų place it within the CNS MPO optimal zone (TPSA < 60 Ų; 2 ≤ logP ≤ 3), whereas the 4-bromo analog is less lipophilic (logP 2.38) and the 5-methyl-2-isopropyl analog exceeds the logP threshold (logP 3.33) . For screening libraries targeting GPCRs, ion channels, or neurotransmitter transporters expressed in CNS tissues, this compound offers a physiochemically differentiated option that neither the bromo nor the dimethyl-isopropyl congener can replicate [1].

Phenoxyacetamide SAR Expansion Campaigns Following Up on MAO-A or T3SS Inhibitor Hits

Published phenoxyacetamide SAR demonstrates that para-alkyl substitution on the phenoxy ring can shift MAO-A IC₅₀ by >20-fold (from 69 μM for unsubstituted to 3 μM for 4-methyl) [2]. The 4-isopropyl variant extends this SAR into unexplored steric territory, providing a tool to probe whether branching at the para position (isopropyl vs. methyl) enhances potency or selectivity. Similarly, T3SS inhibitor campaigns have shown that phenoxy substituent identity alone can toggle secretion IC₅₀ values between 5.6 μM and >100 μM [3]; the 4-isopropyl compound fills a gap not represented in the published T3SS SAR tables.

LogD-Driven Cellular Permeability Optimization in Intracellular Target Assays

With a logD of 2.62 at physiological pH—approximately 0.5 units higher than the 4-bromo analog—the target compound is predicted to exhibit superior passive membrane permeability for intracellular target engagement . Researchers screening against cytosolic or nuclear targets (e.g., kinases, nuclear receptors, epigenetic enzymes) where the bromo analog's lower logD (2.11) may limit cell entry should prioritize procurement of the 4-isopropyl variant, while using the bromo analog as a permeability-negative control within the same chemotype [4].

Cytotoxicity and Phase II Enzyme Induction Profiling Using the Unsubstituted Analog as Baseline

The unsubstituted phenoxy analog has established a baseline of 45% MCF-7 growth inhibition at 50 μM and 3.2-fold NQO1 induction at 10 μM . A head-to-head comparison with the 4-isopropyl variant in the same MCF-7 and NQO1 reporter assays would directly quantify the contribution of para-isopropyl substitution to cancer cell cytotoxicity and detoxification enzyme modulation. This paired procurement strategy enables the construction of a two-point para-substituent SAR within the dimethylamino-furan-ethylamine scaffold series.

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.